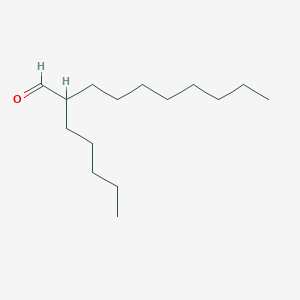
2-Pentyldecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentyldecanal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a terminal aldehyde group. This compound is known for its distinctive odor and is often used in the fragrance industry. Its chemical formula is C15H30O, and it is also referred to as pentadecanal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pentyldecanal can be synthesized through various methods. One common approach involves the oxidation of 2-pentyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to yield the aldehyde. Catalysts such as rhodium complexes are often used to facilitate this reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentyldecanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to 2-pentyldecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2-pentyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: 2-Pentyldecanoic acid
Reduction: 2-Pentyldecanol
Substitution: Various alcohols and derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Pentyldecanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Pentyldecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as a signaling molecule and in its potential therapeutic applications. The exact pathways and molecular targets are still under investigation, but its ability to form covalent bonds with biological molecules is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Pentadecanal: Similar in structure but lacks the pentyl group.
2-Pentyloctanal: Shorter carbon chain, leading to different physical and chemical properties.
2-Pentylundecanal: Longer carbon chain, affecting its reactivity and applications.
Uniqueness: 2-Pentyldecanal is unique due to its specific carbon chain length and the presence of the pentyl group, which influences its physical properties and reactivity. This makes it particularly valuable in the fragrance industry and as a research compound in various scientific fields.
Propiedades
Número CAS |
55019-42-6 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
2-pentyldecanal |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-11-13-15(14-16)12-10-6-4-2/h14-15H,3-13H2,1-2H3 |
Clave InChI |
HSZDCONVHXPTFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


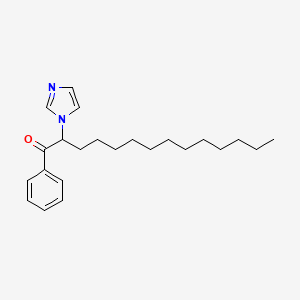

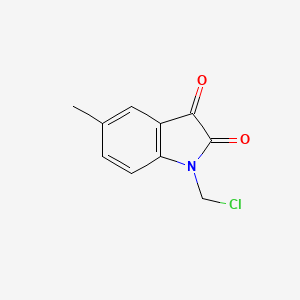
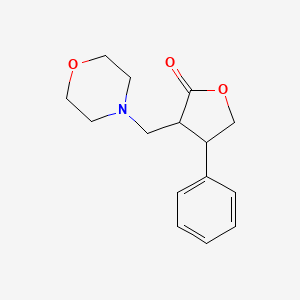
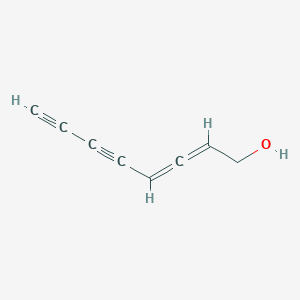
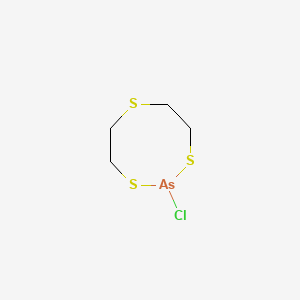
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
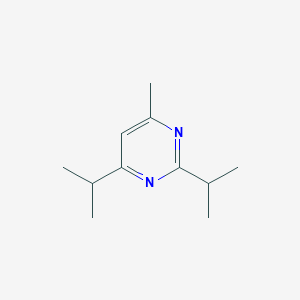
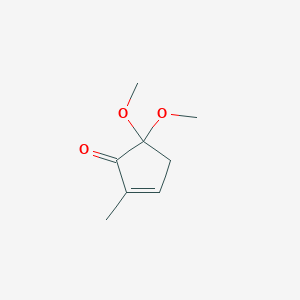
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)
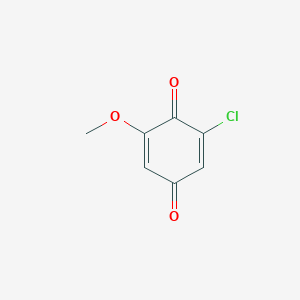

![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)
